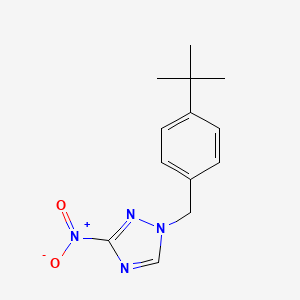

DprE1-IN-12

Description

Properties

CAS No. |

634167-64-9 |

|---|---|

Molecular Formula |

C13H16N4O2 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-nitro-1,2,4-triazole |

InChI |

InChI=1S/C13H16N4O2/c1-13(2,3)11-6-4-10(5-7-11)8-16-9-14-12(15-16)17(18)19/h4-7,9H,8H2,1-3H3 |

InChI Key |

ADGZKQRXXMQWEU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DprE1-IN-377790 |

Origin of Product |

United States |

Foundational & Exploratory

The Core of the Wall: A Technical Guide to DprE1 in Mycobacterium tuberculosis

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

The cell wall of Mycobacterium tuberculosis (Mtb) is a formidable fortress, essential for the bacterium's survival and a primary determinant of its intrinsic resistance to many antibiotics. A critical enzyme in the biogenesis of this wall is the decaprenylphosphoryl-β-D-ribose 2'-oxidase, DprE1. This flavoenzyme catalyzes an indispensable step in the synthesis of arabinogalactan and lipoarabinomannan, two polysaccharides vital for the cell wall's structural integrity. Due to its essentiality for Mtb, its absence in humans, and its vulnerable periplasmic location, DprE1 has emerged as one of the most promising targets for novel anti-tuberculosis drug discovery.[1][2] This guide provides a detailed overview of DprE1's function, its role as a therapeutic target, the mechanism of its inhibitors, and the experimental protocols used to study it.

DprE1 Function in the Arabinan Biosynthesis Pathway

DprE1 is a key component of the decaprenylphosphoryl-D-arabinose (DPA) biosynthetic pathway. DPA is the sole donor of arabinofuranosyl residues required for the synthesis of the arabinan domains of both arabinogalactan (AG) and lipoarabinomannan (LAM).[3][4]

The synthesis of DPA is a two-step epimerization of decaprenylphosphoryl-β-D-ribose (DPR), catalyzed by the DprE1/DprE2 enzyme complex.[5][6]

-

Oxidation (DprE1): DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, catalyzes the oxidation of the C2' hydroxyl of DPR. This reaction forms the intermediate decaprenyl phosphoryl-β-D-2'-keto-erythropentafuranose (DPX) and reduces the FAD cofactor to FADH₂.[3][4][5]

-

Reduction (DprE2): The partner enzyme, DprE2, then reduces the DPX intermediate to the final product, DPA, in an NADH-dependent manner.[1][5]

The depletion of DPA halts the synthesis of AG and LAM, leading to defects in cell wall integrity and ultimately, bacterial cell death.[7][8] Genetic studies have confirmed that DprE1 is essential for the growth and survival of Mtb.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of DprE1 Inhibitors in Tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a critical and highly vulnerable target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This enzyme plays an essential role in the biosynthesis of the mycobacterial cell wall, a structure vital for the bacterium's survival and pathogenicity. DprE1 inhibitors represent a novel class of anti-TB agents with potent activity against both drug-susceptible and multidrug-resistant strains. This technical guide provides a comprehensive overview of the mechanism of action of DprE1 inhibitors, detailing the biochemical pathway, inhibitor binding modes, resistance mechanisms, and key experimental protocols for their evaluation.

The DprE1-DprE2 Pathway: A Cornerstone of Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and unique structure, with arabinogalactan (AG) and lipoarabinomannan (LAM) as major components. The synthesis of these polysaccharides is dependent on the precursor decaprenylphosphoryl-β-D-arabinose (DPA), which serves as the sole arabinose donor. The conversion of decaprenylphosphoryl-β-D-ribose (DPR) to DPA is a two-step epimerization process catalyzed by the DprE1-DprE2 enzyme complex.[1][2]

-

Step 1: Oxidation by DprE1. DprE1, a flavoenzyme containing a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor, catalyzes the oxidation of the C2' hydroxyl group of DPR to form the intermediate decaprenyl-phospho-2'-keto-D-arabinose (DPX).[2][3]

-

Step 2: Reduction by DprE2. The keto intermediate DPX is then reduced by the NADH-dependent reductase DprE2 to yield the final product, DPA.[3]

Disruption of this pathway is lethal to M. tuberculosis, making DprE1 a prime target for therapeutic intervention.[2] The essentiality of DprE1 for Mtb survival, coupled with its absence in humans, provides a wide therapeutic window with a reduced potential for host toxicity.[4]

Figure 1: The DprE1-DprE2 pathway for DPA biosynthesis.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[5]

Covalent Inhibitors

Prominent examples of covalent inhibitors include the benzothiazinones (BTZs) and dinitrobenzamides (DNBs).[2] These compounds are typically prodrugs that require activation by DprE1 itself. The mechanism of action for these inhibitors involves:

-

Reductive Activation: The nitro group on the inhibitor is reduced by the FADH₂ cofactor of DprE1 to a reactive nitroso intermediate.[5]

-

Covalent Adduct Formation: This electrophilic nitroso derivative then forms a covalent bond with the thiol group of a highly conserved cysteine residue (Cys387) in the active site of DprE1.[2][5] This irreversible binding leads to the inactivation of the enzyme, halting the DPA pathway and ultimately causing bacterial cell death.[2]

Several covalent DprE1 inhibitors have advanced to clinical trials, including BTZ043 and Macozinone (PBTZ169).[3][6]

Figure 2: Mechanism of covalent inhibition of DprE1.

Non-Covalent Inhibitors

A diverse range of chemical scaffolds act as non-covalent inhibitors of DprE1. These compounds bind reversibly to the active site of the enzyme, competing with the natural substrate, DPR.[5] Non-covalent inhibitors often exhibit interactions with key amino acid residues in the active site, such as Lys418, Tyr314, Tyr60, and Asp386, through hydrogen bonds and other non-covalent forces.[7] Examples of non-covalent inhibitors that have entered clinical trials include TBA-7371 and OPC-167832.[3] The development of non-covalent inhibitors is of significant interest as they may be less susceptible to resistance mechanisms targeting the Cys387 residue.

Resistance to DprE1 Inhibitors

The primary mechanism of resistance to covalent DprE1 inhibitors involves mutations in the dprE1 gene, particularly at the Cys387 codon.[1] Substitutions at this position, such as C387G, C387S, C387A, C387N, and C387T, prevent the formation of the covalent adduct, thereby conferring resistance.[1]

A secondary resistance mechanism involves mutations in the rv0678 gene, which is a transcriptional repressor of the MmpS5/MmpL5 drug efflux pump. Upregulation of this efflux pump can lead to low-level resistance to some DprE1 inhibitors.[8]

Quantitative Data of Representative DprE1 Inhibitors

The following tables summarize key quantitative data for prominent DprE1 inhibitors.

Table 1: In Vitro Activity of DprE1 Inhibitors

| Inhibitor | Class | Target | IC50 | Mtb H37Rv MIC | Reference |

| BTZ043 | Covalent (Benzothiazinone) | DprE1 | - | 0.001 µg/mL | [6] |

| Macozinone (PBTZ169) | Covalent (Benzothiazinone) | DprE1 | - | 0.0003 µg/mL | [6] |

| TBA-7371 | Non-covalent | DprE1 | - | 2.31 µM | |

| OPC-167832 | Non-covalent | DprE1 | - | - | [3] |

| DprE1-IN-1 | - | DprE1 | 10 nM | <0.1 µg/mL | [9] |

| BOK-2 | Non-covalent (1,2,3-triazole-benzoxazole) | DprE1 | 2.2 µM | 1.8 µg/mL | |

| BOK-3 | Non-covalent (1,2,3-triazole-benzoxazole) | DprE1 | 3.0 µM | 2.4 µg/mL | [10] |

| Compound H3 | - | DprE1 | - | 1.25 µM | [11] |

Table 2: In Vivo Efficacy of DprE1 Inhibitors in Murine Models

| Inhibitor | Animal Model | Dosing Regimen | Log10 CFU Reduction (Lungs) | Reference |

| BTZ043 | C3HeB/FeJ Mouse (Chronic TB) | 25 mg/kg, oral, 5 days/week for 2 months | Significant reduction | [2] |

| Macozinone (PBTZ169) | C3HeB/FeJ Mouse (Chronic TB) | - | Faster rate of kill in month 2 | [2] |

| DprE1-IN-1 | Mouse (H37Rv) | 100 mg/kg, oral, 5 days/week for 3 weeks | 0.54 | [12] |

Table 3: Pharmacokinetic Properties of BTZ043

| Parameter | Value | Notes | Reference |

| Tmax (median) | 1.5 h | Rapidly metabolized to M2 | [13][14] |

| Half-life (BTZ043 & M2) | Short | - | [13][14] |

| Half-life (M1 metabolite) | 8.4-9.0 h | - | [13][14] |

| Bioavailability | 54% lower without food | Food effect observed | [15] |

Detailed Experimental Protocols

DprE1 Enzymatic Activity Assay (Fluorescence-based)

This assay measures the activity of DprE1 by coupling the production of hydrogen peroxide to the oxidation of a fluorescent probe.

-

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme

-

Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a substrate analog of DPR

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl

-

FAD

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

DprE1 inhibitor dissolved in DMSO

-

Black 96-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

In a black 96-well plate, add the reaction mixture containing DprE1, FAD, HRP, and Amplex Red.

-

Add serial dilutions of the DprE1 inhibitor (or DMSO for control) to the wells and incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate, FPR.

-

Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time, which corresponds to the formation of resorufin from Amplex Red.

-

Subtract the background fluorescence from a reaction mixture without the substrate.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the reaction rate against the inhibitor concentration.[9]

-

Figure 3: Workflow for a fluorescence-based DprE1 enzymatic assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of an inhibitor required to inhibit the growth of M. tuberculosis.

-

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with ADC

-

DprE1 inhibitor stock solution in DMSO

-

96-well plates

-

Resazurin solution

-

-

Procedure:

-

Prepare serial dilutions of the DprE1 inhibitor in a 96-well plate.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 5-7 days.

-

Add resazurin solution to each well and incubate for another 12-24 hours.

-

Determine the MIC as the lowest concentration of the inhibitor that prevents a color change of the resazurin from blue to pink, indicating the inhibition of bacterial growth.[12]

-

In Vivo Efficacy in an Acute Murine Model of Tuberculosis

This protocol outlines a standard procedure for evaluating the efficacy of a DprE1 inhibitor in a mouse model of acute TB infection.

-

Materials:

-

BALB/c or C57BL/6 mice

-

M. tuberculosis H37Rv strain

-

Aerosol infection chamber

-

DprE1 inhibitor formulation

-

Middlebrook 7H11 agar

-

-

Procedure:

-

Infect mice with a low dose of aerosolized M. tuberculosis H37Rv.

-

Allow the infection to establish for 2-4 weeks.

-

Administer the DprE1 inhibitor (e.g., orally via gavage) daily for a defined period (e.g., 4 weeks). Include vehicle control and positive control groups.

-

At the end of the treatment period, euthanize the mice and harvest their lungs and spleens.

-

Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

-

Calculate the mean log10 CFU for each group and determine the reduction in bacterial load compared to the vehicle control group.[4]

-

X-ray Crystallography of DprE1-Inhibitor Complexes

This technique provides atomic-level insights into the binding mode of inhibitors.

-

General Workflow:

-

Protein Expression and Purification: Overexpress and purify recombinant DprE1.

-

Crystallization: Crystallize the purified DprE1 in the presence of the inhibitor (co-crystallization) or soak pre-formed apo-enzyme crystals with the inhibitor.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the DprE1-inhibitor complex. This reveals key binding interactions, including covalent adduct formation with Cys387.[16]

-

Conclusion

DprE1 is a clinically validated and highly promising target for the development of new anti-tuberculosis drugs. The discovery of both covalent and non-covalent inhibitors has provided multiple avenues for therapeutic development. A deep understanding of the mechanism of action, inhibitor binding modes, and potential resistance mechanisms is crucial for the design of next-generation DprE1 inhibitors with improved efficacy and a lower propensity for resistance. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel DprE1-targeting compounds. Continued research in this area holds the potential to deliver new, effective, and shorter treatment regimens for tuberculosis, addressing a critical global health need.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 7. researchgate.net [researchgate.net]

- 8. Mutations in rv0678 Confer Low-Level Resistance to Benzothiazinone DprE1 Inhibitors in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. diva-portal.org [diva-portal.org]

- 16. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The DprE1/DprE2 Complex: A Linchpin in Mycobacterial Arabinan Biosynthesis and a Key Antitubercular Drug Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for novel therapeutic strategies.[1] A critical component of the mycobacterial cell wall, the arabinogalactan layer, is essential for the bacterium's viability and pathogenesis.[1][2] The biosynthesis of this layer, particularly the formation of its arabinan domains, is a highly attractive target for new antitubercular drugs. Central to this pathway is the DprE1/DprE2 enzyme complex, which catalyzes a crucial epimerization step in the synthesis of the sole arabinose donor for arabinan biosynthesis.[3][4] This technical guide provides a comprehensive overview of the DprE1/DprE2 complex, its role in arabinan biosynthesis, quantitative data on its function and inhibition, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

The Role of the DprE1/DprE2 Complex in Arabinan Biosynthesis

The DprE1/DprE2 complex is a heterodimeric protein that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[5][6] DPA is the essential precursor for the synthesis of both arabinogalactan and lipoarabinomannan (LAM), two vital components of the mycobacterial cell wall.[3][7] The essentiality of this complex for mycobacterial survival has been experimentally confirmed, making it a highly vulnerable and promising drug target.[8][9]

The epimerization reaction occurs in a two-step process:

-

Oxidation: DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), a flavin adenine dinucleotide (FAD)-dependent enzyme, oxidizes the C2' hydroxyl group of DPR to form the intermediate decaprenylphosphoryl-β-D-2'-keto-erythro-pentafuranose (DPX).[3][10]

-

Reduction: DprE2 (decaprenylphosphoryl-2-keto-β-D-erythro-pentose reductase), an NADH/NADPH-dependent reductase, then reduces the keto group of DPX to a hydroxyl group, yielding the final product, DPA.[3][10]

This enzymatic pathway is unique to mycobacteria, which is a significant advantage for drug development as inhibitors are less likely to have off-target effects in humans.[1] The instability of the DPX intermediate suggests that the formation of a complex between DprE1 and DprE2 is crucial for efficient and loss-free synthesis of DPA.[10]

Signaling Pathways and Experimental Workflows

DprE1/DprE2 Enzymatic Pathway in DPA Synthesis

The following diagram illustrates the two-step epimerization of DPR to DPA catalyzed by the DprE1/DprE2 complex.

Caption: The DprE1/DprE2 enzymatic pathway for DPA synthesis.

General Workflow for In Vitro DprE1/DprE2 Enzymatic Assay

The following diagram outlines a typical workflow for an in vitro enzymatic assay to screen for inhibitors of the DprE1/DprE2 complex.

Caption: A typical workflow for an in vitro DprE1 enzymatic assay.

Quantitative Data

The following tables summarize key quantitative data related to the kinetics of the DprE1/DprE2 complex and the potency of representative inhibitors.

Table 1: Kinetic Parameters of the Mt-DprE1-DprE2 Complex

| Substrate/Cofactor | Enzyme/Complex | K_m (µM) | V_max (µM/min) | Reference |

| GGPR (for DprE2) | Mt-DprE1-DprE2 | 38.0 ± 13.7 (with NADH) | Not Reported | [11] |

| GGPR (for DprE2) | Mt-DprE1-DprE2 | 270.7 ± 231.1 (with NADPH) | Not Reported | [11] |

| NADH (for DprE2) | Mt-DprE1-DprE2 | 10.5 ± 5.6 | Not Reported | [11] |

| NADPH (for DprE2) | Mt-DprE1-DprE2 | 34.6 ± 11.2 | Not Reported | [11] |

Note: GGPR (geranylgeranylphosphoryl-D-ribose) is a substrate analog used in these assays.

Table 2: Inhibition Constants (IC_50 and K_i) for DprE1/DprE2 Inhibitors

| Inhibitor | Target | IC_50 (µM) | K_i (µM) | Inhibition Type | Reference |

| BTZ043 | DprE1 | 5.7 ± 0.5 | Not Reported | Covalent | [10] |

| Pretomanid (activated) | DprE2 | Not Reported | Not Reported | Competitive (with NADPH) | [12] |

| Pretomanid (activated) | DprE2 | Not Reported | Not Reported | Uncompetitive (with GGPR) | [12] |

Experimental Protocols

DprE1/DprE2 Enzymatic Inhibition Assay (Radiolabeled)

This protocol is adapted from methodologies described in the literature for measuring the inhibition of DPA synthesis.[13][14]

Materials:

-

Purified M. tuberculosis DprE1 and DprE2 enzymes

-

Radiolabeled substrate: [¹⁴C]-DPR

-

Cofactors: FAD, ATP, NAD, NADP (typically 1 mM each)

-

Reaction Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

-

Test inhibitor (e.g., dissolved in DMSO)

-

Quenching solution: Chloroform/Methanol (2:1, v/v)

-

TLC plates (e.g., Silica Gel 60)

-

TLC mobile phase: Chloroform/Methanol/Water/Ammonium Hydroxide (e.g., 65:25:4:1, v/v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing 50 µg of DprE1 and 50 µg of DprE2 in reaction buffer.

-

Add the cofactors to the reaction mixture.

-

Add the test inhibitor at the desired final concentration. For a negative control, add an equivalent volume of DMSO.

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 10-15 minutes) at room temperature.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding [¹⁴C]-DPR to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

-

Stop Reaction and Extract Lipids:

-

Stop the reaction by adding the quenching solution (chloroform/methanol).

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids (DPR and DPA).

-

Dry the organic phase under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipids in a small volume of chloroform/methanol (2:1).

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate in the mobile phase until the solvent front reaches near the top.

-

Air-dry the TLC plate.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled spots corresponding to DPR and DPA.

-

Quantify the intensity of the spots to determine the amount of DPA produced in the presence and absence of the inhibitor.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

X-ray Crystallography of DprE1 in Complex with an Inhibitor

This protocol provides a general workflow for determining the co-crystal structure of DprE1 with a bound inhibitor.[13][14]

Materials:

-

Highly purified and concentrated DprE1 protein

-

Inhibitor of interest

-

Crystallization screens and reagents

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Protein Expression and Purification:

-

Express recombinant DprE1 in a suitable host (e.g., E. coli).

-

Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).

-

Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).

-

-

Co-crystallization:

-

Incubate the purified DprE1 with a molar excess of the inhibitor to form the complex.

-

Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) by mixing the protein-inhibitor complex with various crystallization screen solutions.

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-cooling:

-

Once suitable crystals have grown, carefully harvest them from the drop.

-

Soak the crystals briefly in a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

-

Data Collection:

-

Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the crystal structure using molecular replacement with a known DprE1 structure as a search model.

-

Build the atomic model of the DprE1-inhibitor complex into the electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

-

Structural Analysis:

-

Analyze the final refined structure to identify the key interactions between the inhibitor and the DprE1 active site. This will reveal the inhibitor's binding mode and mechanism of action.

-

Conclusion

The DprE1/DprE2 complex represents a cornerstone in the biosynthesis of the mycobacterial cell wall and, consequently, a highly validated and promising target for the development of new antituberculosis therapies.[1][2][8] Its essentiality, unique enzymatic function, and periplasmic localization make it particularly vulnerable to inhibition.[3][6] A thorough understanding of its biochemical function, structure, and interaction with inhibitors, as detailed in this guide, is paramount for the rational design and optimization of novel drug candidates to combat the global threat of tuberculosis. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

- 1. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DprE1-from the Discovery to the Promising Tuberculosis Drug Target [infoscience.epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Dynamics, and Interaction of Mycobacterium tuberculosis (Mtb) DprE1 and DprE2 Examined by Molecular Modeling, Simulation, and Electrostatic Studies | PLOS One [journals.plos.org]

- 9. Decaprenylphosphoryl-β-D-Ribose 2′-Epimerase, the Target of Benzothiazinones and Dinitrobenzamides, Is an Essential Enzyme in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. benchchem.com [benchchem.com]

Covalent vs. Non-covalent Inhibition of DprE1: A Technical Guide for Drug Development Professionals

Abstract

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis (Mtb), making it a highly validated and attractive target for novel anti-tuberculosis drugs.[1][2][3] The inhibition of DprE1 disrupts the formation of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall, ultimately leading to bacterial death.[3][4] DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors. This technical guide provides an in-depth analysis of both inhibition strategies, presenting comparative quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and drug development professionals in this field.

Introduction to DprE1 and its Inhibition

DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for arabinan synthesis in mycobacteria.[4][5] DprE1 is a flavoenzyme that oxidizes DPR to the intermediate decaprenylphosphoryl-D-2-keto erythro pentose (DPX), which is subsequently reduced by the NADH-dependent DprE2 to DPA.[1][5] The vulnerability of DprE1 as a drug target is underscored by the existence of multiple potent inhibitors, some of which are currently in clinical trials.[6][7][8]

Inhibitors of DprE1 can be categorized by their binding mode:

-

Covalent Inhibitors: These compounds typically form an irreversible covalent bond with a specific residue in the active site of DprE1, most notably Cysteine 387 (Cys387).[9][10] Many of these inhibitors are nitroaromatic compounds that act as prodrugs, requiring reduction of the nitro group to a reactive nitroso species by the FAD cofactor within the DprE1 active site.[1][9][10] This reactive intermediate then forms a covalent adduct with the thiol group of Cys387, leading to irreversible enzyme inactivation.[9][10]

-

Non-covalent Inhibitors: This class of inhibitors binds reversibly to the DprE1 active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2][7] These inhibitors offer the advantage of avoiding the potential for off-target reactivity and genotoxicity that can be associated with covalent modifiers.[7]

This guide will delve into the specifics of these two inhibitory mechanisms, providing a comparative analysis to inform drug discovery efforts.

Quantitative Analysis of DprE1 Inhibitors

The potency of DprE1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. The following tables summarize key quantitative data for representative covalent and non-covalent DprE1 inhibitors.

Table 1: Covalent Inhibitors of DprE1

| Compound | Chemical Class | DprE1 IC50 | M. tuberculosis H37Rv MIC | Reference(s) |

| BTZ043 | Benzothiazinone | 4.5 µM | 1 ng/mL (2.3 nM) | [10][11] |

| PBTZ169 (Macozinone) | Benzothiazinone | 0.267 µM | 0.2 ng/mL | [3][4][12] |

| VI-9376 | Nitroquinoxaline | Not explicitly stated, but confirmed covalent | Not explicitly stated | [10] |

| DNB1 | Dinitrobenzamide | Not explicitly stated, but confirmed covalent | Not explicitly stated | [10] |

Table 2: Non-covalent Inhibitors of DprE1

| Compound | Chemical Class | DprE1 IC50 | M. tuberculosis H37Rv MIC | Reference(s) |

| TBA-7371 | Azaindole | 10 nM | 0.64 µg/mL | [1][7][13] |

| OPC-167832 (Quabodepistat) | Carbostyril | 0.258 µM | 0.0005 µg/mL | [4][6][9] |

| Ty38c | Benzothiazinone derivative | Not explicitly stated, but potent | Not explicitly stated | [3] |

| PyrBTZ01 | Pyrrole-Benzothiazinone | 1.61 µM | Not explicitly stated | [2] |

| PyrBTZ02 | Pyrrole-Benzothiazinone | 7.34 µM | Not explicitly stated | [2] |

| Compound B2 | Not specified | Not specified | MIC50 of 0.38 µM against M. smegmatis | [14] |

| Compound H3 | Not specified | Not specified | MIC of 1.25 µM against M. tuberculosis H37Ra | [14] |

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is crucial for a comprehensive understanding of DprE1 inhibition. The following diagrams, generated using the DOT language, illustrate the DprE1 signaling pathway and a typical experimental workflow for inhibitor characterization.

DprE1 Signaling Pathway

Caption: The DprE1/DprE2 pathway for arabinan biosynthesis and points of inhibition.

Experimental Workflow for DprE1 Inhibitor Characterization

Caption: A typical workflow for the preclinical evaluation of DprE1 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DprE1 inhibitors.

DprE1 Biochemical Inhibition Assay (Amplex Red Method)

This assay is a common high-throughput method to determine the IC50 of inhibitors against the DprE1 enzyme. It measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of its substrate.[15]

-

Materials:

-

Recombinant M. tuberculosis DprE1 enzyme

-

Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR) as substrate

-

Flavin adenine dinucleotide (FAD)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Test compounds dissolved in DMSO

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% (v/v) Tween-20

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate. Include positive (known DprE1 inhibitor) and negative (DMSO only) controls.

-

Prepare a master mix containing DprE1 enzyme (50-100 nM), FAD (10 µM), HRP (1 U/mL), and Amplex Red (50 µM) in assay buffer.

-

Dispense 20 µL of the enzyme master mix into each well of the compound-containing plate.

-

Centrifuge the plates briefly to mix and incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Prepare a solution of the substrate (FPR or DPR) in assay buffer. The final concentration should be at or near the Km of the enzyme (typically 1-5 µM).

-

Initiate the reaction by adding 5 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Whole-Cell Antimycobacterial Susceptibility Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against whole M. tuberculosis cells.[16]

-

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

Test compounds dissolved in DMSO

-

Isoniazid and Rifampicin (positive controls)

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

-

Procedure:

-

Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

-

Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.

-

Prepare two-fold serial dilutions of the test compounds and control drugs in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.008 µg/mL.

-

Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the drug dilution. Include growth control (bacteria and DMSO) and sterility control (media only) wells.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

-

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming covalent bond formation between an inhibitor and its target protein. This is typically done by measuring the mass of the intact protein-inhibitor complex.

-

Materials:

-

Purified DprE1 enzyme

-

Covalent inhibitor

-

MS-compatible buffer (e.g., ammonium acetate or ammonium bicarbonate)

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

-

Procedure:

-

Incubate the purified DprE1 enzyme with an excess of the covalent inhibitor in an MS-compatible buffer for a sufficient time to allow for adduct formation (e.g., 1-2 hours at room temperature).

-

Include a control sample of the enzyme incubated with DMSO.

-

Desalt the samples using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.

-

Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

-

Acquire the mass spectrum of the intact protein.

-

Compare the mass of the inhibitor-treated DprE1 with the untreated control. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

-

Further analysis using tandem MS (MS/MS) on the digested protein can identify the specific peptide and amino acid residue (Cys387) that is modified.

-

Conclusion

The development of both covalent and non-covalent inhibitors of DprE1 represents a promising avenue for the discovery of new anti-tuberculosis therapies. Covalent inhibitors, such as the benzothiazinones, have demonstrated exceptional potency, with some candidates advancing to clinical trials. Non-covalent inhibitors, while generally exhibiting lower potency, may offer a better safety profile by avoiding the potential for off-target reactivity. The choice between these two strategies will depend on a careful evaluation of the therapeutic window, balancing on-target efficacy with potential toxicity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design, execute, and interpret experiments aimed at discovering and optimizing the next generation of DprE1 inhibitors.

References

- 1. TBA-7371 (AZ 7371) | DprE1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of selective DprE1 inhibitors: Design, synthesis, crystal structure and antitubercular activity of benzothiazolylpyrimidine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quabodepistat (OPC-167832) | Working Group for New TB Drugs [newtbdrugs.org]

- 7. TBA-7371 | Working Group for New TB Drugs [newtbdrugs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. journals.asm.org [journals.asm.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Lipophilicity and Physicochemical Properties of DprE1 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and other key physicochemical properties of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) inhibitors, a promising class of antitubercular agents. Understanding these properties is critical for the rational design and optimization of potent drug candidates against Mycobacterium tuberculosis (Mtb).

Introduction: The Role of DprE1 in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[1][2][3] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[4][5] DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[1][2][4][5] The absence of a human homolog for DprE1 makes it an attractive and vulnerable target for novel anti-TB drugs.[6][7]

Inhibitors of DprE1 are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[1][2][8] Covalent inhibitors, such as the well-studied benzothiazinones (BTZs), typically contain a nitro group that, upon reduction by the FAD cofactor of DprE1, forms a reactive nitroso species that covalently binds to a cysteine residue (Cys387) in the active site.[2][9][10][11] Non-covalent inhibitors bind to the active site through various non-permanent interactions.

The DprE1 Enzymatic Pathway and Inhibition

The DprE1/DprE2 enzymatic pathway is a two-step process that is vital for the survival of M. tuberculosis.

Physicochemical Properties of DprE1 Inhibitors

The efficacy of DprE1 inhibitors is significantly influenced by their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as LogP or LogD, is a particularly critical parameter.

The Importance of Lipophilicity

Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase.[12] For anti-TB drugs, this property is a double-edged sword. Sufficient lipophilicity is required to cross the complex, lipid-rich cell wall of Mtb to reach the periplasmic space where DprE1 is located.[13][14][] However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity.[13][] Computational studies have shown that DprE1 inhibitors, as a class, tend to be more lipophilic than existing TB drugs.[1][2][8]

Quantitative Physicochemical Data

Extensive computational analyses of large libraries of DprE1 inhibitors have provided valuable insights into the desirable range for key physicochemical properties. The following tables summarize the median or average properties for covalent and non-covalent DprE1 inhibitors.

Table 1: Physicochemical Properties of Covalent DprE1 Inhibitors

| Property | Median/Average Value | Rationale |

| Molecular Weight (MW) | ~435.6 Da[1] | Balances structural complexity with drug-like properties.[16] |

| cLogP | ~3.5[6] | Optimal for cell penetration and avoiding poor solubility.[6] |

| Topological Polar Surface Area (TPSA) | ~90-110 Ų | Influences membrane permeability and solubility. |

| Hydrogen Bond Donors (HBD) | ≤ 5[1] | Adherence to Lipinski's Rule of Five for oral bioavailability.[1] |

| Hydrogen Bond Acceptors (HBA) | 8-10[6] | Facilitates interactions within the DprE1 binding pocket.[6][16] |

| Rotatable Bonds | 3-4[6] | Affects conformational flexibility and binding.[6] |

Table 2: Physicochemical Properties of Non-Covalent DprE1 Inhibitors

| Property | Median/Average Value | Rationale |

| Molecular Weight (MW) | ~436.0 Da (active set)[1] | Active non-covalent inhibitors tend to have a higher MW than inactive ones.[1] |

| cLogP | 3-5[6] | A slightly broader optimal range compared to covalent inhibitors.[6] |

| Topological Polar Surface Area (TPSA) | ~80-100 Ų | Generally slightly lower TPSA than covalent counterparts. |

| Hydrogen Bond Donors (HBD) | 1-2[6][16] | Contributes to binding affinity.[16] |

| Hydrogen Bond Acceptors (HBA) | 6-8[6][16] | Key for establishing interactions in the binding site.[16] |

| Rotatable Bonds | 5-6[6] | Higher flexibility is often observed in this class.[6] |

It is noteworthy that a higher percentage of non-covalent inhibitors (around 86.2%) tend to adhere to Lipinski's Rule of Five compared to covalent inhibitors (around 54.8%).[16]

Experimental Protocols

Accurate determination of physicochemical properties is essential for validating computational models and guiding lead optimization.

Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are standard measures of lipophilicity. LogP refers to the partitioning of the neutral form of a molecule, while LogD is pH-dependent and accounts for all ionic species.[12][17][18]

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for LogD).

-

Protocol Outline:

-

Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Partitioning: A small aliquot of the stock solution is added to a vial containing pre-saturated n-octanol and aqueous buffer.

-

Equilibration: The vial is sealed and shaken vigorously for a set period (e.g., 1-2 hours) at room temperature to allow for complete partitioning.[18]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each layer is determined using a suitable analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18]

-

Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a higher-throughput method that correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[12][17][19]

-

Protocol Outline:

-

Calibration: A set of standard compounds with known LogP values is injected into an RP-HPLC system (e.g., C18 column).

-

Data Collection: The retention times of these standards are recorded.

-

Curve Generation: A calibration curve is generated by plotting the known LogP values against the logarithm of the retention factor (k').

-

Sample Analysis: The test compound is injected under the identical HPLC conditions, and its retention time is measured.

-

Interpolation: The LogP of the test compound is determined by interpolating its retention time on the calibration curve.

-

Permeability Assays

Assessing the ability of DprE1 inhibitors to cross the mycobacterial cell wall is crucial. The unique and complex nature of this barrier makes specialized assays necessary.[20][21]

Peptidoglycan-Associated Cue for Mycomembrane-Permeability (PAC-MAN) Assay

This is a high-throughput screening method to specifically measure permeability across the mycomembrane.[22]

-

Protocol Outline:

-

Labeling: M. tuberculosis or a surrogate species like M. smegmatis is incubated with a dibenzocyclooctyne (DBCO)-bearing probe to metabolically label the peptidoglycan layer beneath the mycomembrane.[22]

-

Incubation: The labeled bacteria are then incubated with the test compounds (which are azide-modified).

-

Click Chemistry: If the compound permeates the mycomembrane, its azide group will react with the DBCO probe on the peptidoglycan via a click chemistry reaction.

-

Detection & Quantification: The extent of the reaction, and thus permeability, is quantified, often using flow cytometry or fluorescence microscopy.

-

Conclusion

The development of effective DprE1 inhibitors requires a multi-parameter optimization approach where lipophilicity and other physicochemical properties are carefully balanced. Computational analyses have revealed that potent DprE1 inhibitors occupy a distinct, more lipophilic chemical space compared to many existing anti-TB drugs.[2][8] This inherent lipophilicity is necessary for penetrating the formidable mycobacterial cell wall but must be modulated to maintain favorable ADME and safety profiles. The experimental protocols outlined in this guide provide a framework for the accurate measurement of these critical properties, enabling the data-driven design of the next generation of DprE1-targeting therapeutics to combat tuberculosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researcher.manipal.edu [researcher.manipal.edu]

- 6. mdpi.com [mdpi.com]

- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 20. Drug permeation and metabolism in Mycobacterium tuberculosis: prioritising local exposure as essential criterion in new TB drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Permeability of TB drugs through the mycolic acid monolayer: a tale of two force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. Identification of chemical features that influence mycomembrane permeation and antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DprE1 Inhibitor Scaffolds and Their Chemical Diversity

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A detailed exploration of the core chemical structures (scaffolds) of inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis (Mtb). This guide covers their mechanism of action, chemical diversity, and the experimental protocols used for their evaluation.

Introduction: DprE1 as a Prime Antitubercular Target

The rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for novel therapeutics that act on new molecular targets.[1][2] Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has emerged as a highly vulnerable and validated target for anti-TB drug discovery.[1][3] DprE1 is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall.[3][4] Specifically, it is crucial for the production of arabinogalactan (AG) and lipoarabinomannan (LAM), two vital components of the Mtb cell wall.[1][2] Its periplasmic localization and absence in humans make it an attractive target, minimizing the potential for host toxicity and side effects.[3][5]

The DprE1/DprE2 Arabinan Biosynthesis Pathway

DprE1 works in concert with a second enzyme, DprE2, to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinofuranose (DPA).[2][3] DPA is the sole arabinose donor for the synthesis of the arabinan domains of AG and LAM.[3] The process is a two-step reaction:

-

Oxidation: DprE1, utilizing its flavin adenine dinucleotide (FAD) cofactor, oxidizes DPR to the intermediate decaprenyl-P-2′-keto-ribofuranose (DPX).[3][6]

-

Reduction: The NADH-dependent DprE2 enzyme then reduces the DPX intermediate to the final product, DPA.[3][6]

Inhibition of DprE1 disrupts this critical pathway, leading to the depletion of DPA, which compromises the cell wall's structural integrity and ultimately results in bacterial death.[3][5]

Mechanisms of DprE1 Inhibition

DprE1 inhibitors are broadly classified into two main categories based on their mechanism of action: covalent and non-covalent.[1][2][3]

Covalent Inhibitors

Covalent inhibitors form an irreversible bond with a specific amino acid residue within the active site of DprE1.[7][8] The majority of these inhibitors are nitroaromatic compounds.[8][9] The mechanism involves the FAD-dependent reduction of the inhibitor's nitro group to a reactive nitroso intermediate.[6][8] This electrophilic intermediate then undergoes a nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387 in Mtb DprE1), forming a stable covalent adduct.[8][10][11] This "suicide inhibition" permanently inactivates the enzyme.[8][12] Benzothiazinones (BTZs) are the most prominent class of covalent inhibitors, with several candidates advancing to clinical trials.[4][6][13]

Non-covalent Inhibitors

Non-covalent inhibitors bind reversibly to the DprE1 active site, blocking substrate access through a combination of hydrophobic, electrostatic, and van der Waals interactions.[14] These compounds do not require metabolic activation and typically lack the nitro group associated with many covalent inhibitors, which can be a desirable trait for avoiding potential toxicity.[8][15] A wide range of chemical scaffolds, including 1,4-azaindoles, benzothiazoles, and pyrazolopyridones, have been identified as non-covalent DprE1 inhibitors.[14]

Chemical Diversity of DprE1 Inhibitor Scaffolds

The search for DprE1 inhibitors has yielded a rich diversity of chemical scaffolds.[1][7] Scaffold hopping and structure-based design have been instrumental in expanding the chemical space of these potent antitubercular agents.[16][17]

Covalent Inhibitor Scaffolds

The defining feature of most covalent inhibitors is a nitroaromatic moiety.[8]

| Scaffold Class | Example Compound(s) | Key Structural Features | Reported Activity (Mtb H37Rv) | Reference(s) |

| Benzothiazinones (BTZ) | BTZ043, PBTZ169 (Macozinone) | Nitro-substituted benzothiazinone core. Activated by DprE1. | MIC: ~1-2.3 nM | [6][15] |

| Nitrobenzothiazoles (NBTO) | - | Nitro group on a benzothiazole ring. | Potent activity reported. | [6][8] |

| Dinitrobenzamides (DNB) | DNB1, DNB2 | Dinitro-substituted benzamide core. | MIC: 0.5 µg/mL (M. smegmatis) | [8][18] |

| Nitrophenyltriazoles | - | Nitrophenyl group linked to a triazole ring. | MIC: 0.03–0.06 µM | [6] |

| Nitroquinoxalines | VI-9376 | Nitroaromatic core with a quinoxaline scaffold. | Potent covalent inhibitors. | [14] |

Non-covalent Inhibitor Scaffolds

Non-covalent inhibitors feature a wider range of core structures, as they are not constrained by the requirement for a reducible nitro group.

| Scaffold Class | Example Compound(s) | Key Structural Features | Reported Activity | Reference(s) |

| 1,4-Azaindoles | TBA-7371 | Azaindole core. | In Phase 2 clinical trials. | [4][19] |

| Carbostyrils | OPC-167832 (Quabodepistat) | Dihydrocarbostyril derivative. | In Phase 2 clinical trials. | [4][8][19] |

| Benzothiazoles | TCA1 | Benzothiazole core, lacks the nitro group of covalent counterparts. | Potent activity against replicating and non-replicating Mtb. | [14][15] |

| Oxadiazoles | P1 | 1,3,4-oxadiazole scaffold. | Potent against drug-susceptible and drug-resistant strains. | [19] |

| 1,2,3-Triazole Hybrids | BOK-2, BOK-3 | 1,2,3-triazole linked to benzoxazole. | IC50: 2.2 µM (BOK-2), 3.0 µM (BOK-3) | [20][21] |

| Pyrazolopyridones | - | Fused pyrazole and pyridone rings. | Identified as potent non-covalent inhibitors. | [8][14] |

| 4-Aminoquinolones | - | Aminoquinolone piperidine amide structure. | Identified as potent non-covalent inhibitors. | [8][14] |

| Thiophene Carboxamides | - | Thiophene ring linked to a carboxamide. | Active against intracellular Mtb. | [22] |

| Phenyl Pyrazoles | - | 1,3,4-trisubstituted pyrazole core. | Active against intracellular Mtb. | [22] |

Key Experimental Protocols

A combination of enzymatic, biophysical, and computational methods are employed to identify, characterize, and optimize DprE1 inhibitors.[3]

DprE1/DprE2 Enzymatic Inhibition Assay

This assay directly measures a compound's ability to inhibit the enzymatic conversion of DPR to DPA.[3]

Methodology Outline:

-

Reaction Setup: Purified Mtb DprE1 and DprE2 enzymes are incubated with a substrate, which is often radiolabeled (e.g., [14C]-DPR) or a fluorescent analogue (e.g., GGPR).[3][20][23]

-

Inhibitor Addition: The reaction is run in the presence of varying concentrations of the test compound and in its absence (as a control).[3]

-

Incubation: The mixture is incubated under optimal conditions to allow the enzymatic reaction to proceed.

-

Product Extraction & Analysis: The reaction is quenched, and the lipid components (substrate and product) are extracted. The products are then separated, typically using Thin-Layer Chromatography (TLC).[3]

-

Quantification: The amount of product (DPA) is quantified. For radiolabeled assays, this is done by autoradiography.[3][23] For fluorescent assays, a redox indicator like resazurin is used to measure enzyme activity.[20][24] The reduction in product formation in the presence of the inhibitor is used to determine its potency (e.g., IC50).[3]

X-ray Crystallography

This structural biology technique is essential for understanding the precise binding mode of an inhibitor within the DprE1 active site.[3]

Methodology Outline:

-

Protein Expression and Purification: DprE1 from Mtb or a surrogate species like M. smegmatis is overexpressed (e.g., in E. coli) and purified to homogeneity.[3][11]

-

Crystallization: The purified DprE1 is crystallized, both in its apo (ligand-free) form and in a complex with the inhibitor.[3][10]

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[3]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, which is then used to build and refine a high-resolution atomic model of the DprE1-inhibitor complex.[3][10] This reveals key binding interactions, including covalent bond formation with Cys387 or non-covalent interactions with active site residues.[11]

References

- 1. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. benchchem.com [benchchem.com]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DprE1 and Ddn as promising therapeutic targets in the development of novel anti-tuberculosis nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]

- 14. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-alkyl Nitrobenzamides as Potential DprE1 Inhibitors[v1] | Preprints.org [preprints.org]

- 19. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

The Tipping Point: A Technical Guide to the Early-Stage Development of DprE1-Targeting Anti-Tubercular Agents

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. A particularly vulnerable target that has emerged is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall. This technical guide provides an in-depth overview of the early-stage development of DprE1 inhibitors, focusing on their mechanism of action, structure-activity relationships, and the key experimental protocols used in their evaluation.

DprE1: A Linchpin in Mycobacterial Cell Wall Synthesis

The mycobacterial cell wall is a complex and unique structure essential for the bacterium's survival and pathogenesis. A key component of this wall is arabinogalactan (AG), which is attached to peptidoglycan, and lipoarabinomannan (LAM), a major lipoglycan. Both AG and LAM are rich in arabinose, and the sole donor for this sugar is decaprenylphosphoryl-arabinose (DPA).

The synthesis of DPA is a two-step epimerization process catalyzed by two enzymes, DprE1 and DprE2.[1][2][3][4] DprE1, a flavoenzyme, oxidizes decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-2-keto erythro pentose (DPX). Subsequently, DprE2 reduces DPX to DPA.[1][2][3][4] Because this pathway is essential for the bacterium and absent in humans, DprE1 has become a highly attractive target for the development of new anti-TB drugs.[1][3][4]

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors are broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.

2.1. Covalent Inhibitors: These inhibitors form a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inactivation of the enzyme.[5] A prominent feature of many covalent DprE1 inhibitors is the presence of a nitro group, which is believed to be reduced by the flavin cofactor within the DprE1 active site to a reactive nitroso species that then forms the covalent adduct with Cys387.[5]

2.2. Non-Covalent Inhibitors: These compounds bind to the active site of DprE1 through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[6][7] They typically exhibit reversible inhibition of the enzyme.

Structure-Activity Relationship (SAR) of DprE1 Inhibitors

The exploration of the chemical space around various scaffolds has led to the identification of potent DprE1 inhibitors. The following tables summarize the in vitro activity of representative covalent and non-covalent inhibitors.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors

| Compound | Scaffold | DprE1 IC50 (µM) | Mtb H37Rv MIC (µM) |

| BTZ043 | Benzothiazinone | ~0.02 | 0.002 |

| PBTZ169 (Macozinone) | Benzothiazinone | ~0.02 | 0.001 |

| DNB1 | Dinitrobenzamide | - | 0.2 |

Data compiled from multiple sources. Actual values may vary based on assay conditions.

Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors

| Compound | Scaffold | DprE1 IC50 (µM) | Mtb H37Rv MIC (µM) |

| TBA-7371 | Azaindole | - | - |

| OPC-167832 | - | - | - |

| T8 | 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamide | - | 7.99 |

| T13 | 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamide | - | 8.27 |

| BOK-2 | 1,2,3-triazole-benzoxazole hybrid | 2.2 | 1.8 (µg/mL) |

| BOK-3 | 1,2,3-triazole-benzoxazole hybrid | 3.0 | 2.4 (µg/mL) |

Data compiled from multiple sources.[6][8] Actual values may vary based on assay conditions. Some data for compounds in clinical trials (TBA-7371, OPC-167832) are not consistently publicly available in terms of specific IC50 and MIC values.

Experimental Protocols

The following are detailed methodologies for key experiments in the early-stage development of DprE1 inhibitors.

4.1. DprE1 Enzyme Inhibition Assay (Fluorescence-Based)

This assay is a common high-throughput screening method to identify and characterize DprE1 inhibitors. It measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of DPR, using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate like Amplex Red or resazurin.[8][9]

Materials:

-

Purified recombinant DprE1 enzyme

-

FAD (Flavin adenine dinucleotide)

-

DPR (Decaprenylphosphoryl-β-D-ribose) or a suitable substrate analog like farnesylphosphoryl-β-D-ribose (FPR) or geranylgeranyl-phosphoryl-β-d-ribose (GGPR)[8][9]

-

Horseradish Peroxidase (HRP)

-

Amplex Red or Resazurin

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well black plates

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the wells of a 384-well plate. Include positive (known DprE1 inhibitor) and negative (DMSO) controls.

-

Enzyme Mix Preparation: Prepare a master mix containing DprE1 (e.g., 50-100 nM), FAD (e.g., 10 µM), HRP (e.g., 1 U/mL), and Amplex Red (e.g., 50 µM) or resazurin in assay buffer.[9]

-

Enzyme Addition: Dispense the enzyme mix into each well of the compound-containing plate.

-

Pre-incubation: Briefly centrifuge the plates and incubate at room temperature for 15 minutes to allow for compound binding.[9]

-

Reaction Initiation: Add the substrate (DPR, FPR, or GGPR) to each well to a final concentration near the Km of the enzyme (typically 1-5 µM).[9]

-

Incubation: Incubate the plates at room temperature for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (for Amplex Red: excitation ~530-560 nm, emission ~590 nm; for resorufin produced from resazurin: excitation ~560 nm, emission ~590 nm).[9]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

4.2. Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard for determining the MIC of compounds against M. tuberculosis.[2]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween-80.[2][9]

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Resazurin solution (for viability indication)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[2]

-

Inoculation: Add the bacterial inoculum to each well of the plate containing the serially diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C for 5-7 days.[9]

-

Determining MIC:

-

Visual Inspection: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Resazurin Microtiter Assay (REMA): Add resazurin solution to each well and incubate for an additional 12-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.[9]

-

Visualizing Key Processes in DprE1 Inhibitor Development

5.1. DprE1/DprE2 Signaling Pathway

Caption: The DprE1/DprE2 pathway for DPA biosynthesis, a critical process for the mycobacterial cell wall.

5.2. Experimental Workflow for DprE1 Inhibitor Screening

Caption: A generalized workflow for the discovery and early-stage development of DprE1 inhibitors.

5.3. Logical Relationship in SAR of DprE1 Inhibitors

Caption: Logical relationships in the structure-activity relationship (SAR) studies of DprE1 inhibitors.

Conclusion

DprE1 has been firmly validated as a critical and highly druggable target for the development of novel anti-tubercular agents. The discovery of both covalent and non-covalent inhibitors, several of which are now in clinical trials, underscores the potential of this therapeutic strategy. The continuous exploration of diverse chemical scaffolds, guided by robust structure-activity relationship studies and enabled by standardized in vitro assays, will be pivotal in the development of next-generation DprE1 inhibitors. These efforts are crucial in the global fight against tuberculosis and the growing threat of drug resistance.

References

- 1. In silico guided design of non-covalent inhibitors of DprE1: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Noncovalent inhibitors of DprE1 for tuberculosis treatment: design, synthesis, characterization, in vitro and in silico studies of 4-oxo-1,4-dihydroquinazolinylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

In Vitro Assay Protocols for Testing DprE1 Inhibitor Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) is a critical enzyme in the decaprenyl-phosphate-arabinose pathway, essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2] Its absence in mammals and essentiality for Mycobacterium tuberculosis viability make it a prime target for the development of novel anti-tuberculosis drugs.[3][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of DprE1 inhibitors, along with representative data for well-characterized compounds.

DprE1 Signaling Pathway and Inhibition

DprE1, a flavoenzyme, catalyzes the FAD-dependent oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythropentose (DPX). DPX is subsequently reduced by DprE2 to form decaprenylphosphoryl-β-D-arabinofuranose (DPA), the arabinose donor for arabinan biosynthesis.[4][5] DprE1 inhibitors block this pathway, preventing the formation of DPA and disrupting cell wall synthesis, ultimately leading to bacterial death.[5][6] Inhibitors can be covalent, forming a bond with a cysteine residue (Cys387) in the active site, or non-covalent.[6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative DprE1 inhibitors against Mycobacterium tuberculosis H37Rv and the DprE1 enzyme.

Table 1: Minimum Inhibitory Concentration (MIC) of DprE1 Inhibitors against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) | Reference(s) |

| BTZ043 | 0.001 - 0.004 | 0.002 - 0.008 | [3][7][8] |

| PBTZ169 | 0.0004 | 0.0008 | [3] |

| TBA-7371 | 0.03 - 1 | 0.06 - 2 | [3][8] |

| OPC-167832 | 0.000125 - 0.0005 | - | [8] |

| CT325 | 4.6 (M. bovis BCG) | - | [9] |

| Compound 27 | - | 12.5 - 25 | [10] |

Table 2: Half Maximal Inhibitory Concentration (IC50) of DprE1 Inhibitors

| Compound | IC50 (µM) | Assay Type | Reference(s) |

| PBTZ169 | Varies with mutation | Enzymatic (Amplex Red) | [7] |

| Ty38c | Varies with mutation | Enzymatic (Amplex Red) | [7] |

| B2 | < 1 (MIC50 vs M. smegmatis) | Whole-cell | [11] |

| H3 | < 1 (MIC50 vs M. smegmatis) | Whole-cell | [11] |

Experimental Protocols

DprE1 Enzymatic Activity Assay (Fluorescence-based using Amplex® Red)

This high-throughput compatible assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of its substrate, using a coupled reaction with horseradish peroxidase (HRP) and Amplex® Red.[4][5]

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme

-

Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or Decaprenylphosphoryl-β-D-ribose (DPR) as substrate

-

Flavin adenine dinucleotide (FAD)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Test inhibitors dissolved in DMSO

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl[5]

-

Black 96-well or 384-well microplates

-

Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Compound Plating: Prepare serial dilutions of test inhibitors in DMSO. Transfer a small volume (e.g., 50-100 nL) to the wells of a microplate. Include positive (known DprE1 inhibitor) and negative (DMSO only) controls.[4]

-

Enzyme Mix Preparation: Prepare a master mix containing DprE1 enzyme, FAD, HRP, and Amplex Red in assay buffer. Typical final concentrations are 50-100 nM DprE1, 10 µM FAD, 1 U/mL HRP, and 50 µM Amplex Red.[4]

-

Enzyme Mix Dispensing: Dispense the enzyme master mix into each well of the compound-containing plate.

-

Pre-incubation: Briefly centrifuge the plates to mix and incubate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[4]

-

Substrate Addition: Prepare a solution of the substrate (FPR or DPR) in assay buffer. The final concentration should be near the Km of the enzyme (typically 1-5 µM). Add the substrate solution to each well to initiate the reaction.[4]

-

Reaction Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths.[5]

-

Data Analysis: Subtract the background fluorescence from wells without enzyme or substrate. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[5]